molecular formula C12H18INO B13257107 [1-(4-Iodophenyl)ethyl](3-methoxypropyl)amine

[1-(4-Iodophenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B13257107
M. Wt: 319.18 g/mol
InChI Key: MZVHCOWPCNLSRW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)ethylamine is a chemical compound with the molecular formula C₁₂H₁₈INO. It is characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a methoxypropylamine moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)ethylamine typically involves the reaction of 4-iodoacetophenone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(4-Iodophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodophenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)ethylamine involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)ethylamine
  • 1-(4-Chlorophenyl)ethylamine
  • 1-(4-Fluorophenyl)ethylamine

Uniqueness

The presence of the iodine atom in 1-(4-Iodophenyl)ethylamine imparts unique properties, such as higher molecular weight and the ability to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, chlorine, and fluorine analogs .

Properties

Molecular Formula

C12H18INO

Molecular Weight

319.18 g/mol

IUPAC Name

N-[1-(4-iodophenyl)ethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18INO/c1-10(14-8-3-9-15-2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

MZVHCOWPCNLSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NCCCOC

Origin of Product

United States

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